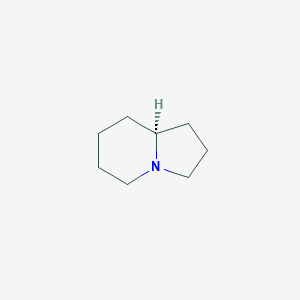

(S)-Octahydroindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

(8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJKHJOABGFIGP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18881-13-5 | |

| Record name | Octahydroindolizine, (S)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018881135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLIZIDINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734E7Q05NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Enantioselective Synthesis of (S)-Octahydroindolizine from Pyridine

Abstract

(S)-Octahydroindolizine, a core structural motif in the vast family of indolizidine alkaloids, represents a significant target in synthetic chemistry due to its prevalence in numerous biologically active natural products and pharmaceutical agents. The synthesis of this saturated, chiral bicyclic system from a simple, planar aromatic precursor like pyridine presents a formidable challenge that requires sophisticated strategies for stereocontrol and dearomatization. This technical guide provides an in-depth exploration of modern, field-proven methodologies for the enantioselective synthesis of (S)-octahydroindolizine. We will dissect two primary strategies: catalytic asymmetric dearomative cycloadditions and stepwise asymmetric hydrogenation followed by cyclization. The causality behind experimental designs, detailed protocols, and comparative data are presented to equip researchers and drug development professionals with a comprehensive understanding of this critical synthetic transformation.

Introduction: The Significance of the (S)-Octahydroindolizine Core

The indolizidine alkaloid framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Compounds featuring this bicyclic nitrogen heterocycle exhibit a wide range of biological activities, including potential as anti-HIV, anti-inflammatory, and anti-cancer agents.[1] The specific enantiomer, (S)-octahydroindolizine (also known as (S)-indolizidine), and its derivatives are key building blocks for numerous target molecules.[2][3]

The primary challenge in their synthesis lies in the controlled reduction of a stable aromatic pyridine ring to a saturated piperidine ring while simultaneously constructing the fused five-membered ring with precise stereochemical control at the bridgehead carbon (C8a) and any other stereocenters. The inherent stability of the pyridine ring and the strong coordinating ability of both the starting material and the piperidine product can impede catalysis, necessitating clever activation strategies.[4][5] This guide focuses on catalytic asymmetric methods that offer the most efficient and atom-economical routes to these valuable chiral structures.

Strategy I: Catalytic Asymmetric Dearomative Cycloadditions

One of the most elegant and efficient approaches to the indolizidine core involves cycloaddition reactions that construct the bicyclic system and set the key stereocenters in a single, highly controlled transformation. These methods bypass the isolation of intermediate piperidines, proceeding directly from acyclic or pyridine-derived precursors to the fused ring system.

Rhodium-Catalyzed [2+2+2] Cycloaddition

A powerful strategy for forging the indolizidinone core, a direct precursor to octahydroindolizine, is the Rh(I)-catalyzed [2+2+2] cycloaddition of an alkenyl isocyanate with an alkyne.[6][7] This method is notable for its ability to create an aza-quaternary stereocenter with excellent enantioselectivity when employing a suitable chiral phosphine ligand.

Causality and Mechanistic Insight: The reaction is thought to proceed through the formation of a rhodium metallacycle. The choice of a chiral ligand, such as a biphenyl-based phosphoramidite, is critical for inducing facial selectivity during the cycloaddition, thereby controlling the absolute stereochemistry of the product.[7][8] A key mechanistic feature in reactions with terminal alkyl alkynes is a CO migration process that allows for the formation of the desired 5-alkyl indolizinones, which were previously difficult to access.[7]

Data Summary: Rh-Catalyzed Cycloaddition for 5-Alkyl Indolizinone Synthesis

| Entry | Alkyne Substrate | Chiral Ligand | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| 1 | Ethyl 4-pentynoate | L5 (Phosphoramidite) | 88 | 97 | [7] |

| 2 | 5-Chloropentyne | L5 (Phosphoramidite) | 85 | 96 | [7] |

| 3 | (4-Pentynyloxy)(tert-butyl)dimethylsilane | L5 (Phosphoramidite) | 87 | 96 | [7] |

| 4 | N-Methoxy-N-methyl-4-pentynamide | L5 (Phosphoramidite) | 81 | 95 |[7] |

Experimental Protocol: Enantioselective Synthesis of 5-Alkyl Indolizinone

-

Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(CO)2Cl]2 and the selected chiral phosphoramidite ligand (1:2.2 molar ratio) in anhydrous toluene is stirred for 30 minutes at room temperature.

-

Reaction Setup: To a flame-dried Schlenk tube are added the alkenyl isocyanate (1.0 equiv) and the alkyne (1.2 equiv).

-

Initiation: The prepared catalyst solution (typically 2-5 mol%) is added to the Schlenk tube, and the vessel is sealed and heated to 100-110 °C.

-

Monitoring: The reaction is monitored by TLC or GC-MS until consumption of the limiting reagent.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched indolizinone product. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

-

Reduction to Octahydroindolizine: The purified indolizinone is dissolved in anhydrous THF, cooled to 0 °C, and treated with a reducing agent such as LiAlH4 (lithium aluminum hydride). The reaction is stirred until complete, then quenched and worked up to yield the final (S)-octahydroindolizine.

Nickel-Catalyzed (4+2) Cyclization

An alternative cycloaddition strategy involves the nickel-catalyzed (4+2) reaction between chiral azetidinones and alkynes to produce piperidinones.[9][10] These piperidinones are versatile intermediates that can be further elaborated into the indolizidine core.

Causality and Mechanistic Insight: This method leverages a chiral-pool approach, starting with an enantiopure azetidinone. The Ni(0)/PPh3 catalytic system facilitates the cycloaddition with high regioselectivity, where the larger substituent on an unsymmetrical alkyne typically ends up distal to the carbonyl group.[10] The resulting chiral piperidinone contains the necessary functionality for subsequent reduction and intramolecular cyclization to form the indolizidine skeleton. This approach provides excellent control over the stereochemistry derived from the starting material.

Strategy II: Asymmetric Hydrogenation of Activated Pyridines

This strategy follows a more linear path: activating the pyridine ring to render it susceptible to reduction, performing a catalytic asymmetric hydrogenation to create a chiral piperidine derivative, and finally, executing an intramolecular cyclization to form the second ring.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Direct asymmetric hydrogenation of pyridine is challenging due to its aromaticity and tendency to poison catalysts.[4] A highly effective solution is the activation of pyridine as an N-substituted pyridinium salt. This activation disrupts the aromatic system, enhances the substrate's reactivity, and prevents the resulting piperidine product from inhibiting the catalyst.[4][11]

Causality and Mechanistic Insight: The use of cationic iridium complexes with chiral diphosphine ligands (e.g., MeO-Biphep) and an iodide additive has proven exceptionally effective.[4][5] The N-benzyl or N-acyl group on the pyridinium salt serves as both an activating group and a protecting group, which can be removed later. The chiral ligand on the iridium center orchestrates the facial-selective delivery of hydrogen to the C=N and C=C bonds of the dearomatized ring, leading to high enantioselectivity.

Data Summary: Iridium-Catalyzed Hydrogenation of 2-Substituted Pyridinium Salts

| Entry | Substrate | Chiral Ligand | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| 1 | N-benzyl-2-methylpyridinium bromide | (S)-MeO-Biphep | >99 | 91 | [4] |

| 2 | N-benzyl-2-ethylpyridinium bromide | (S)-MeO-Biphep | >99 | 90 | [4] |

| 3 | N-benzyl-2-butylpyridinium bromide | (S)-MeO-Biphep | >99 | 92 | [4] |

| 4 | N-benzyl-2-phenylpyridinium bromide | (S)-C3-TunePhos | >99 | 95 |[4] |

Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt

-

Pyridinium Salt Formation: A solution of the 2-substituted pyridine (1.0 equiv) and benzyl bromide (1.1 equiv) in a suitable solvent like acetone or acetonitrile is stirred at room temperature or gentle heat until precipitation of the pyridinium salt is complete. The salt is then filtered, washed with ether, and dried under vacuum.

-

Catalyst Preparation: In a nitrogen-filled glovebox, [{Ir(COD)Cl}2] and a chiral ligand (e.g., (S)-MeO-Biphep) are dissolved in an anhydrous, degassed solvent (e.g., dichloroethane). Iodine (I2) is often added as a crucial co-catalyst.

-

Hydrogenation: The pyridinium salt and the catalyst solution are charged into a stainless-steel autoclave. The autoclave is sealed, purged several times with H2 gas, and then pressurized to the desired pressure (e.g., 50-100 bar). The reaction is stirred vigorously at a set temperature (e.g., 25-60 °C) for 12-24 hours.

-

Work-up: After carefully venting the H2 gas, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up to isolate the crude N-benzyl piperidine product.

-

Purification and Analysis: The product is purified by column chromatography. Enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

-

Cyclization and Deprotection: The resulting chiral piperidine, which contains a suitable side chain (e.g., a 2-(2-haloethyl) group), is treated with a base to induce intramolecular cyclization. The N-benzyl protecting group is subsequently removed via hydrogenolysis (H2, Pd/C) to yield (S)-octahydroindolizine.

Conclusion and Outlook

The enantioselective synthesis of (S)-octahydroindolizine from pyridine has evolved significantly, moving from classical, multi-step sequences to highly efficient catalytic asymmetric methodologies.

-

Dearomative Cycloadditions , particularly the Rh-catalyzed [2+2+2] reaction, offer a highly convergent and powerful route, capable of rapidly building molecular complexity and establishing key stereocenters with exceptional control.

-

Asymmetric Hydrogenation of Activated Pyridinium Salts provides a robust and often high-yielding alternative.[12][13] Its stepwise nature allows for the isolation and characterization of intermediates, which can be advantageous in complex syntheses. The key to its success is the temporary disruption of aromaticity via N-alkylation or N-acylation.[4][14]

The choice of strategy depends on the specific synthetic goals, substrate availability, and desired substitution patterns on the final molecule. Future research will likely focus on developing more economical catalysts using earth-abundant metals, broadening the substrate scope to include more complex pyridine derivatives, and designing one-pot procedures that combine activation, hydrogenation, and cyclization into a single, seamless operation. These advancements will continue to facilitate the production of valuable chiral building blocks for the pharmaceutical and agrochemical industries.

References

-

Gutekunst, W. R., & Miller, S. J. (2012). Catalytic, Asymmetric Indolizidinone Aza-Quaternary Stereocenter Synthesis: Expedient Synthesis of the Cylindricine Alkaloids Core. National Institutes of Health. [Link]

-

Gutekunst, W. R., & Miller, S. J. (2009). Total synthesis of indolizidine alkaloid (-)-209D: overriding substrate bias in the asymmetric rhodium-catalyzed [2+2+2] cycloaddition. Angewandte Chemie International Edition. [Link]

-

Fischer, D. F., Sarpong, R. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. Organic Letters. [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]

-

Gutekunst, W. R., & Miller, S. J. (2009). Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. National Institutes of Health. [Link]

-

Fischer, D. F., Sarpong, R. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. ACS Publications. [Link]

-

Glorius, F., et al. (2007). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

-

Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link]

-

Wang, C., et al. (2023). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health. [Link]

-

Zhang, Y., et al. (2008). Asymmetric Synthesis of C2-symmetric Vicinal Diamines via Reductive Dimerization of N-acylpyridinium and Related Salts. Organic Letters. [Link]

-

Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]

-

Harutyunyan, S. R., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]

-

Wang, C., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

-

Glorius, F., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. National Institutes of Health. [Link]

-

Petruzziello, D. (2021). Nucleophilic Dearomatization of Activated Pyridines. MDPI. [Link]

-

Duncton, M. A. J., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. RSC Publishing. [Link]

-

Rueping, M., et al. (2018). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. National Institutes of Health. [Link]

-

Buchwald, S. L. (2018). Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. DSpace@MIT. [Link]

-

Sarpong, R., et al. (2016). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. National Institutes of Health. [Link]

-

Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. [Link]

-

Zhang, J., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. SciSpace. [Link]

-

Zhang, J., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Semantic Scholar. [Link]

-

Duan, G., et al. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. ResearchGate. [Link]

-

Duan, G., et al. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution (2017) | Zhang Jing | 5 Citations [scispace.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Catalytic, Asymmetric Indolizidinone Aza-Quaternary Stereocenter Synthesis: Expedient Synthesis of the Cylindricine Alkaloids Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis of indolizidine alkaloid (-)-209D: overriding substrate bias in the asymmetric rhodium-catalyzed [2+2+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric synthesis of C2-symmetric vicinal diamines via reductive dimerization of N-acylpyridinium and related salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-octahydroindolizine

Abstract

(S)-octahydroindolizine, also known as (S)-indolizidine or δ-coniceine, is a saturated bicyclic amine that forms the core scaffold of numerous alkaloids with significant biological activities. Its deceptively simple structure presents a rich landscape for spectroscopic analysis, providing a quintessential case study for the unambiguous determination of molecular structure and stereochemistry. This technical guide offers an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of (S)-octahydroindolizine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate a comprehensive understanding of the molecule's spectroscopic signature.

Introduction: The Significance of the Indolizidine Core

The indolizidine alkaloid family, built upon the octahydroindolizine framework, exhibits a remarkable diversity of biological activities, including potent glycosidase inhibition, which has implications for the treatment of cancer, diabetes, and viral infections. The precise stereochemistry of the indolizidine core is often critical to its pharmacological function. Therefore, the ability to unequivocally characterize its structure through spectroscopic methods is of paramount importance in natural product chemistry, medicinal chemistry, and drug discovery.

This guide will focus on the spectroscopic data of the (S)-enantiomer of octahydroindolizine. It is important to note that for NMR and IR spectroscopy in achiral solvents, and for standard electron ionization mass spectrometry, the spectra of the (S) and (R) enantiomers are identical. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), would be required to distinguish between the enantiomers, but fall outside the scope of this particular guide. The data presented herein is for the racemic mixture, which is representative of the individual enantiomers under standard spectroscopic conditions.

Molecular Structure and Isomerism

(S)-octahydroindolizine possesses a fused bicyclic ring system consisting of a six-membered piperidine ring and a five-membered pyrrolidine ring, sharing a nitrogen atom and a bridgehead carbon. The specific stereochemistry at the bridgehead carbon (C-8a) dictates the overall three-dimensional shape of the molecule.

Figure 1: Structure of (S)-octahydroindolizine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of octahydroindolizine reveals a complex pattern of overlapping multiplets in the aliphatic region, consistent with a saturated bicyclic amine. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the rigid conformational structure of the fused rings.

Table 1: ¹H NMR Spectroscopic Data for Octahydroindolizine

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-8a | ~3.20 | m |

| H-5 | ~2.95, ~2.20 | m |

| H-3 | ~2.80, ~2.05 | m |

| H-1, H-2, H-6, H-7, H-8 | 1.20-1.90 | m |

Note: Precise chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency. The data presented is a representative compilation from various sources.

Interpretation of the ¹H NMR Spectrum:

The proton at the bridgehead, H-8a, is expected to be the most downfield of the C-H protons due to its proximity to the nitrogen atom and its unique position in the bicyclic system. The protons on the carbons adjacent to the nitrogen (C-3 and C-5) also experience a downfield shift. The remaining methylene protons on the carbocyclic rings (C-1, C-2, C-6, C-7, and C-8) give rise to a complex, overlapping series of multiplets in the upfield region of the spectrum. A definitive assignment of all proton signals typically requires two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for Octahydroindolizine

| Carbon | Chemical Shift (δ, ppm) |

| C-8a | 64.9 |

| C-5 | 56.7 |

| C-3 | 54.4 |

| C-8 | 31.0 |

| C-1 | 30.8 |

| C-7 | 26.0 |

| C-2 | 24.8 |

| C-6 | 20.7 |

(Source: Data adapted from SpectraBase)[1]

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms directly bonded to the nitrogen (C-3, C-5, and the bridgehead C-8a) are significantly deshielded and appear at the downfield end of the aliphatic region. The bridgehead carbon, C-8a, being bonded to the nitrogen and at a junction of two rings, is the most downfield. The remaining five carbon atoms of the methylene groups appear at higher field strengths, with their specific chemical shifts determined by their position within the ring system and any steric interactions.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for a sample of (S)-octahydroindolizine would involve the following steps:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of (S)-octahydroindolizine in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter by filtering if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the narrow and symmetrical lineshape of a reference signal (e.g., residual solvent peak).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Figure 2: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectroscopic Data for Octahydroindolizine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930-2850 | Strong | C-H stretching (alkane) |

| ~2780 | Medium | Bohlmann bands (trans-fused quinolizidine-like) |

| 1450-1470 | Medium | C-H bending (scissoring) |

| 1100-1000 | Medium-Strong | C-N stretching |

(Source: Data adapted from SpectraBase)[2]

Interpretation of the IR Spectrum:

The IR spectrum of octahydroindolizine is characterized by the following key features:

-

C-H Stretching: Strong absorptions in the 2930-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the bicyclic system.

-

Bohlmann Bands: A series of medium-intensity bands appearing in the 2800-2700 cm⁻¹ region, known as Bohlmann bands, are highly diagnostic for the conformation of cyclic amines. Their presence in the spectrum of octahydroindolizine is indicative of a trans-fused ring junction, where the lone pair on the nitrogen is anti-periplanar to at least two axial C-H bonds on the adjacent carbons. This provides valuable conformational information.

-

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ region are due to the scissoring vibrations of the methylene groups.

-

C-N Stretching: The C-N stretching vibrations of the tertiary amine are expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Table 4: Mass Spectrometric Data for Octahydroindolizine

| m/z | Relative Intensity (%) | Assignment |

| 125 | 30 | [M]⁺ (Molecular Ion) |

| 124 | 100 | [M-H]⁺ |

| 96 | 55 | [M-C₂H₅]⁺ |

| 82 | 40 | [M-C₃H₇]⁺ |

(Source: Data from NIST WebBook)[3]

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of octahydroindolizine shows a molecular ion peak [M]⁺ at m/z 125, which confirms the molecular formula C₈H₁₅N. The base peak at m/z 124 corresponds to the loss of a hydrogen atom, [M-H]⁺, which is a common fragmentation pathway for cyclic amines, leading to the formation of a stable iminium ion. Other significant fragments at m/z 96 and 82 result from the loss of ethyl and propyl radicals, respectively, through cleavage of the piperidine ring.

Figure 3: Proposed major fragmentation pathways for octahydroindolizine in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion [M]⁺, and to fragment into smaller, charged species.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Conclusion

The spectroscopic characterization of (S)-octahydroindolizine provides a clear and comprehensive picture of its molecular structure. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the connectivity of the atoms in the bicyclic system. IR spectroscopy confirms the presence of the saturated amine functionality and provides valuable conformational insights through the observation of Bohlmann bands. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the known structure. Together, these techniques offer a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of this important alkaloid core, laying the foundation for further research into the synthesis and biological activity of its more complex derivatives.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Indolizine, octahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(+)-Octahydroindolizine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Indolizidine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Indolizidine. Wiley Science Solutions. Retrieved from [Link]

-

SpectraBase. (n.d.). INDOLIZIDIN. Wiley Science Solutions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanisms of Indolizidine Alkaloid Formation

Abstract

Indolizidine alkaloids are a structurally diverse and pharmacologically significant class of natural products, characterized by a bicyclic structure with a nitrogen atom at the bridgehead.[1] Their potent biological activities, including anti-cancer, antiviral, and anti-inflammatory properties, have established them as critical lead compounds in drug discovery and development.[1][2][3][4][5][6] This technical guide provides a comprehensive exploration of the core biosynthetic mechanisms responsible for the formation of these complex molecules. We will dissect the two primary biosynthetic paradigms—the L-lysine-derived pathway and the polyketide synthase-mediated route—elucidating the key enzymatic steps, precursor molecules, and regulatory logic. Furthermore, this guide details the pivotal experimental methodologies, such as isotopic labeling and genetic manipulation, that have been instrumental in unraveling these intricate pathways, offering researchers a foundational understanding for future investigation and bioengineering efforts.

Introduction: The Architectural and Functional Diversity of Indolizidine Alkaloids

Indolizidine alkaloids are defined by their core bicyclic framework, where a six-membered ring and a five-membered ring are fused with a shared nitrogen atom.[1] This fundamental scaffold is elaborated upon by nature to produce a vast array of compounds with varying hydroxylation patterns, side chains, and stereochemistry. This structural diversity is mirrored by a broad spectrum of biological activities, making them a subject of intense research.[7][8][9]

These compounds are not restricted to a single domain of life; they are produced by an astonishing range of organisms, including plants (notably in the Fabaceae family), fungi, bacteria, and even animals like poison-dart frogs, which sequester them from their diet.[1][4][10] This widespread distribution underscores their evolutionary importance and hints at the convergent evolution of biosynthetic strategies.

This guide will focus on the fundamental chemical logic governing their assembly, which primarily diverges into two distinct, elegant pathways.

Caption: Simplified biosynthetic pathway for Swainsonine.

Case Study: Castanospermine Biosynthesis

The pathway to castanospermine, an alkaloid with potent anti-HIV activity, diverges significantly after the formation of L-pipecolic acid. [4][5]Instead of an NRPS-PKS system, the biosynthesis involves a Claisen-type condensation reaction. L-pipecolic acid reacts with malonyl-CoA to form a 1-indolizidinone intermediate. [11]This core structure then undergoes a series of stereospecific reduction and hydroxylation reactions to yield the final, highly hydroxylated castanospermine molecule. [11]

Caption: Key steps in the biosynthesis of Castanospermine.

The Polyketide Pathway: An Assembly Line Approach

In the bacterial kingdom, particularly within the genus Streptomyces, a completely different strategy is employed to construct the indolizidine scaffold. [1]This pathway relies on large, modular enzyme complexes known as polyketide synthases (PKSs). [1][12]These enzymes function as molecular assembly lines, iteratively adding small carboxylic acid units (typically acetate and propionate) to build a long polyketide chain. [1][13]

Case Study: Cyclizidine Biosynthesis

The biosynthesis of cyclizidine, an immunostimulatory and cytotoxic alkaloid from Streptomyces NCIB 11649, is the archetypal example of this pathway. [12][14]Isotope-labeling experiments using ¹³C-labeled acetate and propionate were fundamental in establishing its polyketide origin. [1][13]

-

Polyketide Chain Assembly: The cyclizidine (cyc) gene cluster encodes a Type II PKS. [1][14]This enzymatic machinery assembles a 16-membered polyketide chain from one propionyl-CoA starter unit and six malonyl-CoA extender units. [14]2. Chain Release and Cyclization: Once the chain is fully assembled, it is released from the PKS.

-

Post-PKS Modifications: A series of crucial tailoring reactions occurs. An aminotransferase (CycI) introduces a nitrogen atom. [14]This aminated chain undergoes a spontaneous cyclization to form the six-membered ring of the indolizidine core. [1]Subsequent enzymatic reactions catalyzed by oxidoreductases and other enzymes encoded in the cyc cluster are responsible for forming the fused five-membered ring and the distinctive terminal cyclopropyl ring. [1][14]

Caption: Workflow for Polyketide-derived Indolizidine Alkaloids.

Experimental Verification: Protocols and Methodologies

The elucidation of these complex biosynthetic pathways is a testament to the power of combining classical biochemical techniques with modern molecular genetics. Understanding the causality behind these experimental choices is critical for any researcher in the field.

Isotopic Labeling Studies: Tracing the Atoms

This technique is the cornerstone for identifying the primary building blocks of a natural product. [15]By feeding the producing organism a precursor molecule enriched with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H), scientists can track the incorporation of these labeled atoms into the final product's structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [15][16]

This self-validating protocol confirms the precursor units by directly observing their incorporation.

-

Culture Preparation: Inoculate the producing strain (e.g., Streptomyces NCIB 11649) into a suitable liquid medium. Grow to mid-log phase.

-

Precursor Addition: Add a sterile solution of the labeled precursor (e.g., [1-¹³C]acetate or [1-¹³C]propionate) to the culture. A parallel control culture without the labeled precursor must be run.

-

Incubation: Continue incubation for a period determined by the organism's growth rate and production timeline (e.g., 48-96 hours), allowing for the uptake and metabolism of the labeled precursor.

-

Metabolite Extraction: Harvest the culture (cells and supernatant). Perform a solvent extraction (e.g., with ethyl acetate) to isolate the alkaloids.

-

Purification: Purify the target alkaloid (e.g., cyclizidine) using chromatographic techniques (e.g., HPLC).

-

Analysis:

-

Mass Spectrometry (MS): Compare the mass spectrum of the alkaloid from the labeled experiment to the control. An increase in mass corresponding to the number of incorporated labeled precursors provides direct evidence of the pathway.

-

¹³C-NMR Spectroscopy: Analyze the purified, labeled alkaloid. The positions of enriched ¹³C signals in the spectrum reveal precisely where each precursor unit was incorporated into the carbon skeleton, allowing for the reconstruction of the assembly sequence.

-

Caption: Workflow for Isotopic Labeling Studies.

Genetic Manipulation: Validating Enzyme Function

With the advent of genomics, identifying putative biosynthetic gene clusters (BGCs) has become routine. However, correlation is not causation. Gene knockout and heterologous expression are the gold standards for validating the function of specific enzymes within a pathway. [3][17]

This protocol provides definitive proof of a gene's necessity for biosynthesis.

-

BGC Identification: Sequence the genome of the producing organism and identify the putative BGC using bioinformatics tools (e.g., antiSMASH).

-

Vector Construction: Design and construct a knockout vector. This typically involves amplifying the regions upstream ("left arm") and downstream ("right arm") of the target gene and cloning them into a plasmid containing a selection marker (e.g., an antibiotic resistance gene).

-

Transformation: Introduce the knockout vector into the producing organism using an appropriate method (e.g., protoplast transformation for fungi, conjugation for Streptomyces).

-

Selection and Screening: Select for transformants that have integrated the vector. Screen these colonies (e.g., via PCR) to identify double-crossover homologous recombinants where the target gene has been replaced by the selection marker.

-

Metabolic Analysis: Cultivate the confirmed knockout mutant alongside the wild-type strain under producing conditions.

-

LC-MS Analysis: Analyze the culture extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of the final alkaloid in the mutant strain's profile, and potentially the accumulation of a precursor intermediate, confirms the deleted gene's essential role in the pathway.

-

Complementation (Validation): Re-introduce a functional copy of the deleted gene into the mutant strain. Restoration of alkaloid production provides the final, definitive proof of the gene's function. [3]

Experimental Step Objective Key Technique Expected Outcome Gene Deletion To remove the target enzyme from the cell. Homologous Recombination Creation of a null mutant strain (Δgene). Metabolic Profiling To observe the biochemical effect of the deletion. LC-MS Absence of the final product in the Δgene strain. | Complementation | To prove the observed effect is due to the specific gene. | Gene Re-introduction | Restoration of alkaloid production in the mutant. |

Conclusion and Future Perspectives

The formation of indolizidine alkaloids is a showcase of nature's biosynthetic ingenuity, employing distinct and elegant strategies to construct a privileged chemical scaffold. The L-lysine pathway, with its variations leading to compounds like swainsonine and castanospermine, highlights the versatility of amino acid precursors and tailoring enzymes. In contrast, the polyketide pathway, exemplified by cyclizidine, demonstrates the power of modular, assembly-line enzymology.

A deep understanding of these mechanisms, validated through rigorous experimental protocols, is not merely an academic exercise. It provides the blueprint for synthetic biology and metabolic engineering efforts. By harnessing these biosynthetic pathways, it is possible to:

-

Improve Titers: Overexpress rate-limiting enzymes or engineer regulatory elements to increase the production of valuable alkaloids in microbial fermentation systems.

-

Generate Novel Derivatives: Utilize techniques like precursor-directed biosynthesis or enzyme engineering to create novel indolizidine analogues with potentially improved therapeutic properties. [14][18]* Discover New Pathways: As genomics continues to uncover novel BGCs, the principles outlined here will be essential for characterizing new enzymes and pathways, such as the recently discovered PLP-dependent bifunctional enzyme involved in curvulamine biosynthesis. [19] For researchers in drug development, the biosynthetic machinery of indolizidine alkaloids represents a rich and largely untapped resource for generating chemical diversity and developing next-generation therapeutics.

References

- Unveiling of swainsonine biosynthesis via a multi-branched pathway in fungi. (2020).

- Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. (n.d.). PMC - NIH.

- The Effect of the swnR Gene on Swainsonine Biosynthesis in Alternaria oxytropis OW7.8, an Endophytic Fungus of Oxytropis glabra. (n.d.). MDPI.

- The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi. (2017). PubMed.

- The biosynthesis pathway of swainsonine and slaframine in Slafractonia leguminicola. (n.d.).

- Castanospermine - Wikipedia. (n.d.). Wikipedia.

- Swainsonine Biosynthesis Genes in Diverse Symbiotic and Pathogenic Fungi. (n.d.). Oxford Academic.

- Identification of the polyketide biosynthetic machinery for the indolizidine alkaloid cyclizidine. (2015).

- A plausible biosynthesis pathway of indolizidine alkaloids. (n.d.).

- Indolizidine and quinolizidine alkaloids. (n.d.). PubMed.

- Identification of the Polyketide Biosynthetic Machinery for the Indolizidine Alkaloid Cyclizidine. (2015). PubMed.

- Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrob

- Biosynthesis of the indolizidine alkaloid, cyclizidine. (n.d.). RSC Publishing.

- Total Synthesis of (+)-Pumiliotoxin A. (2024). Synfacts.

- Indolizidine and quinolizidine alkaloids. (2007).

- Identification of the Polyketide Biosynthetic Machinery for the Indolizidine Alkaloid Cyclizidine. (n.d.). Toronto Metropolitan University.

- (PDF) Indolizidine and Quinolizidine Alkaloids. (2025).

- PHYTOCHEMISTRY AND PHARMACOGNOSY – Alkaloids and their Biosynthesis. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).

- Pumiliotoxin 251D. (n.d.). Grokipedia.

- Molecular physiology of pumiliotoxin sequestration in a poison frog. (n.d.). PMC - NIH.

- SYNTHESIS OF PUMILIOTOXIN C A TOXIC ALKALOID FROM CENTRAL AMERICAN ARROW POISON FROG, DENDROBATES PUMILIO AND D.

- Pyridoxal-5′-phosphate–dependent bifunctional enzyme catalyzed biosynthesis of indolizidine alkaloids in fungi. (2019). PNAS.

- An In-depth Technical Guide to the Natural Sources and Biodiversity of Indolizidine Alkaloids. (n.d.). Benchchem.

- Indolizidine alkaloids - Wikipedia. (n.d.). Wikipedia.

- Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. (2022). Semantic Scholar.

- Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. (2021). Frontiers in Plant Science.

- Polyketide Origin of the Indole Ring during the Biosynthesis of Indole Alkaloid Coprisidins. (2024).

- Synthesis of unnatural alkaloid scaffolds by exploiting plant polyketide synthase. (2011). PNAS.

- Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. (n.d.).

- Biosynthesis of the indolizidine alkaloid cyclizidine: Incorporation of singly and doubly labelled precursors. (n.d.).

- Castanospermine. (2026). Grokipedia.

- Indolizidine and quinolizidine alkaloids. (2002). PubMed.

- Isotopic Labeling Analysis using Single Cell Mass Spectrometry. (2025). bioRxiv.

- Indolizidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis.

- Castanospermine. (n.d.). PubChem - NIH.

- 8 precursors essential for biosynthesis of alkaloids. (2017).

- An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (n.d.). PMC - NIH.

- Alkaloids Derived from Lysine. (n.d.). Medicinal Herbs - Biocyclopedia.

- Isotopic Labeling Analysis using Single Cell Mass Spectrometry. (2025).

- Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. (n.d.). PubMed.

- (PDF) Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae. (2012).

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub.

- Isotopic labeling - Wikipedia. (n.d.). Wikipedia.

- Application Notes and Protocols: Synthesis of Castanospermine Derivatives for Drug Discovery. (n.d.). Benchchem.

- Biosynthesis of Fungal Natural Products Involving Two Separate P

Sources

- 1. Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Indolizidine alkaloids - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indolizidine and quinolizidine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Castanospermine - Wikipedia [en.wikipedia.org]

- 12. Identification of the Polyketide Biosynthetic Machinery for the Indolizidine Alkaloid Cyclizidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of the indolizidine alkaloid, cyclizidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Identification of the polyketide biosynthetic machinery for the indolizidine alkaloid cyclizidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 16. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

The Octahydroindolizine Core: A Technical Guide to its Discovery and Stereoselective Synthesis

Abstract

The octahydroindolizine skeleton, also known as indolizidine, is a privileged heterocyclic motif that forms the structural core of over a thousand alkaloids isolated from a diverse range of natural sources, including plants, fungi, bacteria, and the skin secretions of amphibians.[1] These natural products exhibit a vast spectrum of biological activities, making the octahydroindolizine scaffold a high-priority target for synthetic chemists and a recurring theme in medicinal chemistry and drug development.[2][3] This technical guide provides a comprehensive overview of the discovery of this bicyclic system, tracing its origins from early investigations into aromatic heterocycles to its identification in complex natural products. The primary focus is a detailed exploration of the seminal strategies and modern methodologies developed for its stereocontrolled synthesis. We will dissect the causal logic behind key experimental choices in pioneering works, present detailed protocols for landmark syntheses, and illustrate the evolution of synthetic approaches from racemic preparations to highly stereoselective catalytic asymmetric methods.

Introduction: The Significance of the Octahydroindolizine Scaffold

The octahydroindolizine system is a saturated azabicyclo[4.3.0]nonane ring structure. Its importance stems directly from its prevalence in nature. Alkaloids featuring this core, such as swainsonine, castanospermine, and the pumiliotoxins, have garnered significant attention for their potent biological activities, including glycosidase inhibition, anticancer properties, and modulation of neuronal signaling.[3][4] Consequently, the development of efficient and stereoselective methods to construct this framework has been a major focus of synthetic organic chemistry for decades. The ability to precisely control the stereochemistry of the bridgehead carbon (C-8a) and other substituents is paramount, as even minor stereochemical changes can dramatically alter biological function. This guide will illuminate the intellectual and experimental journey that has enabled chemists to master the synthesis of this vital heterocyclic core.

The Dawn of Discovery: From Aromaticity to Natural Products

The story of octahydroindolizine begins not with the saturated core itself, but with its fully unsaturated, aromatic parent: indolizine.

Early Investigations into the Aromatic Indolizine Ring

The history of the indolizine heterocycle dates back to 1890, when the Italian chemist Angeli first reported a compound he named "pyrindole".[5] However, the first definitive synthesis of the parent indolizine ring system was reported by Scholtz in 1912.[5] By treating 2-methylpyridine with acetic anhydride at high temperatures, he obtained a product he called "picolide," which upon hydrolysis yielded the indolizine core. The structure was later confirmed by the seminal work of Diels and Alder, who used catalytic reduction to convert the aromatic system to a saturated derivative, which was then correlated with a known piperidine compound, (±)-coniine.[5] These early syntheses, while foundational, were often low-yielding and did not address the challenges of stereocontrol inherent in the saturated analogue.

Identification in Nature: The Rise of Indolizidine Alkaloids

The true impetus for the synthetic exploration of the octahydroindolizine core came from the field of natural product chemistry. Throughout the mid-20th century, chemists began isolating a growing number of alkaloids from diverse natural sources that shared this common bicyclic framework.[6] These "indolizidine alkaloids" were found in the plant genus Swainsona, leading to the discovery of the potent α-mannosidase inhibitor swainsonine, and famously, in the skin of brightly colored poison-dart frogs of the genus Dendrobates, from which pumiliotoxin C and related compounds were isolated.[5][7] The complex structures and potent bioactivities of these molecules presented a formidable challenge and an exciting opportunity for the synthetic chemistry community.

Pioneering Strategies in Stereocontrolled Synthesis

The initial syntheses of indolizidine alkaloids were often racemic. However, the demand for enantiomerically pure material for biological evaluation spurred the development of elegant stereocontrolled strategies. A pivotal figure in this area is Professor Larry E. Overman, whose work on iminium ion-based cyclizations provided a powerful and general entry into this class of compounds.

The Iminium Ion-Mediated Cyclization: The Overman Synthesis of Pumiliotoxin C

One of the most influential early stereoselective syntheses of an octahydroindolizine natural product was the total synthesis of (±)-Pumiliotoxin C by Overman and Jessup in 1978.[6] This synthesis established a powerful paradigm: the use of an intramolecular cyclization of an electrophilic iminium ion onto a nucleophilic partner to construct the bicyclic core with defined stereochemistry.

The key transformation is an acid-catalyzed reductive amination/cyclization cascade. The strategic brilliance of this approach lies in its ability to set the crucial relative stereochemistry of the indolizidine core in a single, predictable step. The transition state of the cyclization is governed by stereoelectronic principles, favoring a chair-like conformation that minimizes steric interactions, thus leading to the desired cis-fused ring system.

Diagram 1: General Iminium Ion Cyclization Strategy

Caption: Workflow for iminium ion-mediated cyclization.

Case Study Protocol: Overman's Synthesis of (±)-Pumiliotoxin C

The following protocol is adapted from the 1978 Journal of the American Chemical Society publication by Overman and Jessup.[6]

Step 1: Synthesis of the Acyclic Enone Precursor

-

Materials: 1,6-Heptadien-4-ol, pyridinium chlorochromate (PCC), dichloromethane (DCM).

-

Procedure: To a stirred suspension of PCC in DCM, a solution of 1,6-heptadien-4-ol in DCM is added. The mixture is stirred at room temperature for 2 hours.

-

Workup: Diethyl ether is added, and the mixture is filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure to yield the crude dienone, which is used directly in the next step.

-

Causality: PCC is a mild oxidizing agent that converts the secondary alcohol to a ketone without over-oxidation or isomerization of the double bonds.

-

Step 2: Diels-Alder Cycloaddition

-

Materials: Crude dienone from Step 1, 1-(N-benzyloxycarbonyl)amino-1,3-butadiene, benzene.

-

Procedure: A solution of the dienone and the diene in benzene is heated at reflux for 24 hours in a sealed tube.

-

Workup: The solvent is removed under reduced pressure, and the resulting adduct is purified by column chromatography.

-

Causality: The Diels-Alder reaction is a powerful C-C bond-forming reaction that constructs the six-membered ring of the decahydroquinoline precursor with predictable regioselectivity.

-

Step 3: Reductive Amination and Iminium Ion Cyclization

-

Materials: Diels-Alder adduct, hydrogen gas, 10% Palladium on carbon (Pd/C), glacial acetic acid.

-

Procedure: The adduct is dissolved in glacial acetic acid and subjected to hydrogenation at 50 psi over 10% Pd/C.

-

Workup: The catalyst is removed by filtration, and the solvent is evaporated. The residue is dissolved in chloroform, washed with aqueous sodium bicarbonate, dried, and concentrated to yield (±)-pumiliotoxin C.

-

Causality: Hydrogenation simultaneously removes the benzyloxycarbonyl (Cbz) protecting group to liberate the free amine and reduces the enone double bond. The acidic conditions then protonate the ketone, which condenses with the amine to form an iminium ion in situ. This electrophilic center is immediately trapped by the pendant olefin in an intramolecular cyclization, stereoselectively forming the second five-membered ring to complete the octahydroindolizine core.

-

Evolution of Stereoselective Methodologies

Building on these foundational works, the field has developed a diverse toolkit of stereoselective reactions to access the octahydroindolizine core.

The Aza-Cope Rearrangement-Mannich Cyclization

Another powerful strategy, also extensively developed by the Overman group, is the tandem cationic aza-Cope rearrangement–Mannich cyclization.[8][9] This elegant cascade reaction reorganizes an acyclic or monocyclic precursor into the bicyclic indolizidine system with exceptional stereocontrol. The reaction is typically initiated by forming an iminium ion, which undergoes a[10][10]-sigmatropic rearrangement (the aza-Cope step). The resulting enol intermediate then undergoes a rapid intramolecular Mannich cyclization to forge the second ring. This method has been applied to the synthesis of numerous complex alkaloids.[11]

Diagram 2: The Aza-Cope/Mannich Cascade

Caption: Key stages of the Aza-Cope/Mannich reaction cascade.

Radical and Cycloaddition Strategies

Other intramolecular cyclization strategies have also proven highly effective.

-

Radical Cyclizations: The generation of a radical on a side chain attached to a pyrrolidine precursor can initiate a cyclization to form the second ring. This approach has been particularly useful for synthesizing fluorinated indolizidine analogues, which are of great interest in medicinal chemistry.[5][12]

-

Intramolecular Cycloadditions: Reactions like the [3+2] cycloaddition of nitrones with alkenes provide a powerful method for constructing the isoxazolidine ring system, which can then be readily converted to the octahydroindolizine core through reductive cleavage.

Modern Catalytic Asymmetric Approaches

The contemporary frontier in octahydroindolizine synthesis involves the use of chiral catalysts to induce enantioselectivity, rather than relying on stoichiometric chiral auxiliaries derived from the chiral pool.[1][13] These methods offer greater efficiency and atom economy. Recent advances include:

-

Asymmetric Hydrogenation: Using chiral rhodium or iridium catalysts to selectively reduce a prochiral enamine or imine precursor.

-

Catalytic Asymmetric Cycloadditions: Employing chiral Lewis acids or organocatalysts to control the stereochemical outcome of Diels-Alder or [3+2] cycloaddition reactions that form the core structure.

-

Domino/Cascade Reactions: Designing complex, multi-step sequences that are triggered by a single catalytic asymmetric transformation, enabling the rapid assembly of complex indolizidine alkaloids from simple starting materials.[14]

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy depends heavily on the target structure, desired stereochemistry, and available starting materials.

| Strategy | Key Transformation | Stereocontrol Method | Advantages | Common Applications |

| Iminium Ion Cyclization | Intramolecular nucleophilic attack on an iminium ion | Substrate control (chair-like transition state) | Convergent, reliable for cis-fusion | Pumiliotoxins, simple indolizidines |

| Aza-Cope/Mannich | [10][10] Sigmatropic rearrangement followed by cyclization | Substrate control, excellent facial selectivity | Rapid increase in molecular complexity | Complex polycyclic alkaloids (e.g., Strychnine) |

| Radical Cyclization | Intramolecular addition of a radical to a π-system | Substrate or reagent control | Tolerant of various functional groups | Synthesis of fluorinated analogues |

| Catalytic Asymmetric | Various (hydrogenation, cycloaddition, etc.) | Chiral catalyst | High enantioselectivity, atom economical | Enantioselective total synthesis |

Conclusion and Future Outlook

The journey to master the synthesis of the octahydroindolizine core is a testament to the ingenuity of organic chemists. From the initial academic curiosities surrounding the aromatic indolizine to the strategic, stereocontrolled construction of life-saving drug candidates, the field has undergone a remarkable evolution. Early methods relied on substrate control to dictate stereochemical outcomes in elegant, yet often target-specific, ways. The work of pioneers like Larry Overman established robust and reliable cyclization strategies that became pillars of alkaloid synthesis.

The future of the field points towards even greater efficiency and precision. The development of novel catalytic asymmetric methods and complex domino reactions will continue to push the boundaries of what is possible, enabling the synthesis of previously inaccessible analogues for biological screening. As our understanding of the biological roles of indolizidine alkaloids deepens, the demand for rapid, efficient, and stereodivergent synthetic routes will only intensify, ensuring that the octahydroindolizine core remains a vibrant and challenging playground for innovation in synthetic chemistry.

References

-

Inubushi, Y., & Ibuka, T. (n.d.). SYNTHESIS OF PUMILIOTOXIN C A TOXIC ALKALOID FROM CENTRAL AMERICAN ARROW POISON FROG, DENDROBATES PUMILIO AND D. AURATUS. Retrieved from [Link]

- Overman, L. E., & Jessup, P. J. (1978). A short, stereospecific total synthesis of dl-pumiliotoxin C. J. Am. Chem. Soc., 100, 5179.

-

Weinreb, S. M. (2009). Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines. Tetrahedron, 65(16), 3222-3231. Available at: [Link]

-

Padwa, A., et al. (2013). Synthesis of Functionalized Indolizidines Through Pauson-Khand Cycloaddition of 2-allylpyrrolidines. J Org Chem, 78(3), 1176-83. Available at: [Link]

-

Wikipedia contributors. (2023, November 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Brandang, E., et al. (2008). Synthesis of (–)

- Al-Tel, T. H. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2).

-

Huang, H. L., Sung, W. H., & Liu, R. S. (2001). Synthesis of indolizidine and quinolizidine derivatives via intramolecular cyclization of alkynyltungsten compounds with N-acyliminium ion. J Org Chem, 66(18), 6193-6. Available at: [Link]

- Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.

- Huang, H. L., Sung, W. H., & Liu, R. S. (2001). Synthesis of Indolizidine and Quinolizidine Derivatives via Intramolecular Cyclization of Alkynyltungsten Compounds with N-Acyliminium Ion. The Journal of Organic Chemistry, 66(18), 6193-6196.

- Oestreich, M. (2011). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry.

-

Adib, M., et al. (2021). Biologically active indolizidine alkaloids. Med Res Rev, 41(2), 928-960. Available at: [Link]

- Procter, D. J., et al. (2014). Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Manchester.

-

Ferreira, B. G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]

- Comins, D. L., et al. (2006). A new asymmetric synthesis of the natural enantiomer of the indolizidino[8,7- b]indole alkaloid (+)-harmicine. Tetrahedron: Asymmetry.

-

Taylor & Francis. (2020). Indolizidine alkaloids – Knowledge and References. Retrieved from [Link]

- Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials.

-

Overman, L. E., et al. (2005). Aza-cope Rearrangement-Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (+/-)-gelsemine. J Am Chem Soc, 127(51), 18046-53. Available at: [Link]

- Franklin, A. S., & Overman, L. E. (1996). Total Syntheses of Pumiliotoxin A and Allopumiliotoxin Alkaloids. Interplay of Pharmacologically Active Natural Products and New Synthetic Methods and Strategies. Chemical Reviews, 96(1), 505-522.

-

Oppolzer, W., & Fröstl, W. (1975). The total synthesis of (+/-)-pumiliotoxin-C. Helv Chim Acta, 58(2), 593-5. Available at: [Link]

-

Overman, L. E. (n.d.). Publications – Overman Lab. UCI Department of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). Total Synthesis of Actinophyllic Acid by Overman. Retrieved from [Link]

- Jones, A. D. (2004). Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. Eastern Michigan University.

-

Overman, L. E., et al. (2005). Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. J Am Chem Soc, 127(51), 18046-18053. Available at: [Link]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of indolizidines by intramolecular ene cyclizations. Preparation of (E)-alkylidene analogs of pumiliotoxin A. (1985) | Larry E. Overman | 22 Citations [scispace.com]

- 4. chimia.ch [chimia.ch]

- 5. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. Aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Total Synthesis of Actinophyllic Acid by Overman [organic-chemistry.org]

- 12. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 14. Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and isolation of indolizidine alkaloids

An In-depth Technical Guide to the Natural Sources and Isolation of Indolizidine Alkaloids

Authored by: A Senior Application Scientist

Foreword: The Enduring Allure of the Indolizidine Core

Indolizidine alkaloids, a fascinating and structurally diverse class of natural products, are characterized by a bicyclic system where a six-membered ring is fused to a five-membered ring at a nitrogen bridgehead. This seemingly simple scaffold is the foundation for a vast array of molecules with profound biological activities, making them a fertile ground for drug discovery and development.[1][2] From potent glycosidase inhibitors like swainsonine and castanospermine to neuroactive compounds found in amphibian skin, the therapeutic potential of indolizidine alkaloids is undeniable.[1][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the principles and practicalities involved in the journey from natural source to purified compound. We will explore the rich biodiversity of organisms that produce these alkaloids and delve into the nuanced art and science of their isolation and purification.

Part 1: The Natural Tapestry of Indolizidine Alkaloids

Indolizidine alkaloids are not confined to a single corner of the natural world; they are biosynthesized by a remarkable diversity of organisms, from the microscopic to the macroscopic.[4][5][6] Understanding these sources is the critical first step in any isolation endeavor.

Botanical Origins: A Rich Reservoir

Plants have traditionally been the most prolific source of indolizidine alkaloids.[7] Several plant families are particularly well-known for producing these compounds, often as a defense mechanism against herbivores.

-

Leguminosae (Fabaceae): This family is a treasure trove of polyhydroxylated indolizidine alkaloids. Notable examples include:

-

Swainsonine: First isolated from plants of the Swainsona genus, this potent α-mannosidase inhibitor has been investigated for its anticancer and immunomodulatory properties.[3]

-

Castanospermine: Found in the seeds of the Moreton Bay Chestnut (Castanospermum australe), it is a powerful glucosidase inhibitor with antiviral activity.[3]

-

-

Orchidaceae: This diverse family also contributes to the catalog of known indolizidine alkaloids.[8]

-

Convolvulaceae: The morning glory family is another significant source of various indolizidine alkaloids.[9]

Animal Kingdom: From Tiny Ants to Poisonous Frogs

The animal kingdom provides a fascinating array of structurally unique indolizidine alkaloids, often employed as chemical defense agents.

-

Amphibians: The skin of poison-dart frogs (family Dendrobatidae) is a well-known source of a variety of lipophilic indolizidine alkaloids, such as pumiliotoxins and gephyrotoxins, which exhibit potent neurological effects.[2][5]

-

Insects: Various species of ants produce simple, volatile indolizidine alkaloids as trail and recruitment pheromones or as components of their venom.[5][6]

Microbial World: An Emerging Frontier

Microorganisms, including fungi and bacteria, are increasingly recognized as a significant and often overlooked source of novel indolizidine alkaloids.[4][7]

-

Fungi: Endophytic fungi, such as those associated with locoweed, are the true producers of swainsonine, highlighting the intricate symbiotic relationships that can lead to the production of these potent compounds.[7]

-

Actinomycetes: These soil-dwelling bacteria are known for their ability to produce a wide range of bioactive secondary metabolites, including unique indolizidine derivatives like cyclizidines and iminimycins.[7] The advantage of microbial sources lies in their potential for large-scale fermentation and genetic manipulation to enhance production.[7]

Table 1: Prominent Indolizidine Alkaloids and Their Natural Sources

| Indolizidine Alkaloid | Core Structure | Natural Source(s) | Key Biological Activity |

| Swainsonine | Polyhydroxylated | Plants (Swainsona, Astragalus), Fungi (Alternaria oxytropi) | α-Mannosidase inhibitor, anticancer, immunomodulator[3] |

| Castanospermine | Polyhydroxylated | Plants (Castanospermum australe) | α-Glucosidase inhibitor, antiviral[3] |

| Lentiginosine | Dihydroxylated | Plants (Astragalus lentiginosus) | Amyloglucosidase inhibitor[4] |

| Pumiliotoxin A | Decahydroquinoline (structurally related) | Amphibians (Poison-dart frogs) | Cardiotonic and myotonic activity |

| Gephyrotoxin | Tricyclic | Amphibians (Poison-dart frogs) | Muscarinic antagonist |

| Antofine | Phenanthroindolizidine | Plants (Tylophora species) | Anticancer, anti-inflammatory |

| Tylophorine | Phenanthroindolizidine | Plants (Tylophora species) | Potent anticancer and anti-inflammatory agent[1] |

| Cyclizidine | Unique cyclopropyl moiety | Bacteria (Streptomyces sp.) | Antibacterial[7] |

Part 2: The Art and Science of Isolation and Purification

The journey from a complex biological matrix to a pure, crystalline indolizidine alkaloid is a multi-step process that relies on a combination of classical and modern separation techniques. The fundamental principle underpinning this process is the exploitation of the physicochemical properties of the target alkaloids, primarily their basicity and polarity.[10]

The Foundational Step: Extraction

The initial extraction aims to liberate the alkaloids from the source material and separate them from the bulk of non-alkaloidal constituents.[11] The choice of method depends on the nature of the source material and the stability of the target compounds.

Protocol 1: General Acid-Base Extraction from Plant Material

This classic and robust method leverages the ability of alkaloids to form salts with acids and revert to their free base form in alkaline conditions.

-

Sample Preparation: The dried and powdered plant material is moistened with an alkaline solution, such as 10% aqueous sodium carbonate or ammonia, to liberate the free alkaloid bases.[11]

-

Extraction: The alkalized material is then extracted with a non-polar organic solvent like chloroform, dichloromethane, or ether. This dissolves the free bases, leaving behind water-soluble salts and other polar compounds.

-

Acidic Wash: The organic extract is then shaken with a dilute aqueous acid (e.g., 5% HCl or H₂SO₄). The alkaloids partition into the acidic aqueous layer as their water-soluble salts, while non-basic impurities remain in the organic phase.[12]

-

Basification and Re-extraction: The acidic aqueous layer is carefully basified with a strong base (e.g., concentrated ammonia or NaOH) to regenerate the free alkaloid bases, which often precipitate out or can be re-extracted with a fresh portion of an organic solvent.[12]

-

Concentration: The final organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure to yield the crude alkaloid mixture.[13]

Caption: General workflow for acid-base extraction of alkaloids.

The Purification Gauntlet: Chromatographic Techniques

The crude alkaloid extract is a complex mixture of structurally related compounds. Chromatography is the workhorse for separating these individual alkaloids with high purity.[14][15]

2.2.1. Column Chromatography (CC)

Column chromatography is a fundamental and widely used technique for the initial fractionation of the crude extract.[13][16]

-

Stationary Phases:

-

Silica Gel: The most common stationary phase. Its slightly acidic nature can sometimes cause issues with sensitive alkaloids, but it is effective for a wide range of polarities.[15]

-

Alumina: Available in acidic, neutral, and basic forms. Basic alumina is often preferred for the separation of alkaloids to prevent potential degradation or irreversible adsorption.[15][16]

-

Sephadex LH-20: A lipophilic dextran gel used for size-exclusion and partition chromatography, particularly useful for separating phenanthroindolizidine alkaloids.[17]

-

-

Mobile Phases: A gradient of increasing polarity is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually introducing a more polar solvent (e.g., methanol or ethyl acetate).[10] The addition of a small amount of a base like triethylamine or ammonia to the mobile phase can improve peak shape and recovery by neutralizing active sites on the stationary phase.

2.2.2. Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of column chromatography separations and for rapidly assessing the purity of fractions.[13] A small amount of each fraction is spotted on a TLC plate, which is then developed in an appropriate solvent system. The separated spots can be visualized under UV light or by spraying with a characteristic staining reagent, such as Dragendorff's reagent, which gives an orange-brown color with most alkaloids.[17]

2.2.3. High-Performance Liquid Chromatography (HPLC)

For final purification and to obtain highly pure compounds for biological testing and structural elucidation, HPLC is the method of choice.[13][16]

-

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.

-

Reversed-Phase HPLC (RP-HPLC): The most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[16] An acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to improve peak shape by ensuring the alkaloids are in their protonated, salt form.

Caption: A typical chromatographic purification workflow for indolizidine alkaloids.

Part 3: Structural Elucidation: Unveiling the Molecular Architecture